

An In-depth Technical Guide to the Chemical Properties of Solid Calcium Ethoxide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Calcium ethoxide*

Cat. No.: *B13823893*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium ethoxide, $\text{Ca}(\text{OCH}_2\text{CH}_3)_2$, is a fine, white to off-white hygroscopic powder that serves as a strong base in various chemical applications.^[1] While it has found significant use as a catalyst in biodiesel production and as a consolidating agent in the preservation of historical limestone, its potential in organic synthesis and materials science continues to be explored.^[2] ^[3]^[4]^[5] This technical guide provides a comprehensive overview of the core chemical properties of solid **calcium ethoxide**, detailing its synthesis, reactivity, and characterization with a focus on quantitative data and established experimental protocols. Although direct applications in drug development are not extensively documented, the reactivity of metal alkoxides in general suggests potential avenues for its use in pharmaceutical synthesis.^[6]

Physicochemical Properties

Solid **calcium ethoxide** is characterized by its high reactivity, particularly with moisture, and its solubility in polar organic solvents.^[1] A summary of its key physical and chemical properties is presented in Table 1.

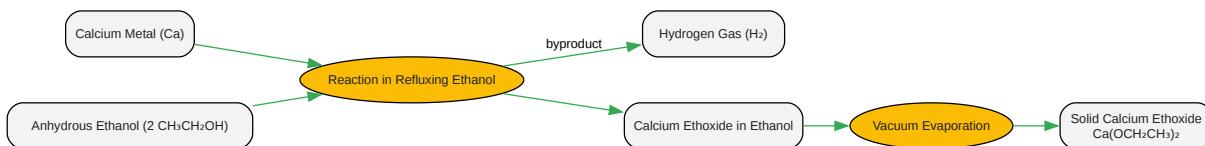
Table 1: Physicochemical Properties of Solid **Calcium Ethoxide**

Property	Value	References
Appearance	White to off-white solid	[1]
Molecular Formula	C ₄ H ₁₀ CaO ₂	[7] [8]
Molecular Weight	130.2 g/mol	[7] [8]
Melting Point	>170 °C (decomposes)	[9]
Solubility	Soluble in ethanol and ether; Insoluble in water	[1]
Hygroscopicity	Highly hygroscopic	[1]

Synthesis of Solid Calcium Ethoxide

The most common method for the synthesis of solid **calcium ethoxide** is the direct reaction of calcium metal with anhydrous ethanol. The reaction proceeds with the evolution of hydrogen gas and results in the formation of **calcium ethoxide** dissolved or suspended in the excess ethanol. The solid product is then obtained by removal of the solvent.

Experimental Protocol: Synthesis of Solid Calcium Ethoxide


Materials:

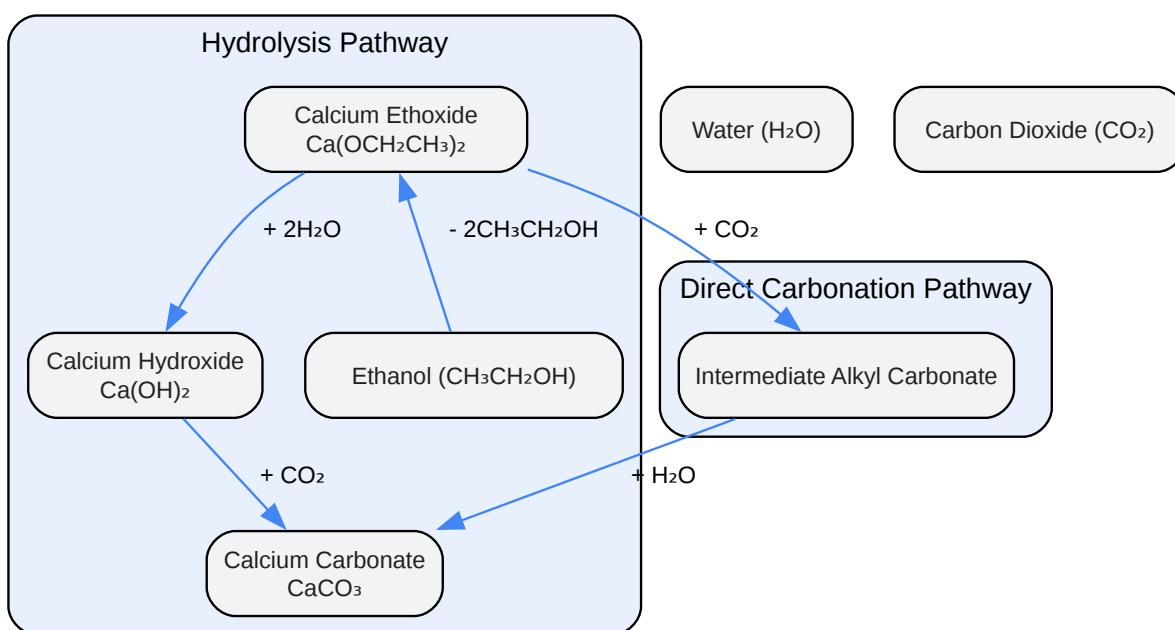
- Calcium metal (turnings or powder)
- Anhydrous ethanol (absolute ethanol, <0.5% water)
- Three-neck round-bottom flask
- Reflux condenser
- Inert gas supply (e.g., nitrogen or argon)
- Heating mantle with magnetic stirrer
- Schlenk line or similar apparatus for inert atmosphere techniques

- Vacuum pump

Procedure:

- **Assembly and Inerting:** Assemble the reaction apparatus (three-neck flask, reflux condenser, and gas inlet/outlet) and dry it thoroughly in an oven. Allow the apparatus to cool under a stream of inert gas.
- **Reaction Setup:** Under a positive pressure of inert gas, charge the flask with calcium metal and anhydrous ethanol.
- **Reaction:** Heat the mixture to reflux with vigorous stirring. The reaction will be evidenced by the evolution of hydrogen gas. Continue the reflux until all the calcium metal has reacted, which may take several hours.
- **Isolation of Solid Calcium Ethoxide:** After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol under vacuum to obtain the solid **calcium ethoxide** powder.
- **Storage:** Store the resulting solid **calcium ethoxide** under an inert atmosphere in a tightly sealed container to prevent decomposition due to moisture.

[Click to download full resolution via product page](#)


Figure 1: Synthesis of Solid **Calcium Ethoxide**.

Reactivity and Reaction Mechanisms

Reaction with Water and Carbon Dioxide (Carbonation)

Solid **calcium ethoxide** is highly sensitive to moisture and atmospheric carbon dioxide. It readily hydrolyzes in the presence of water to form calcium hydroxide and ethanol. The calcium hydroxide can then react with carbon dioxide to form calcium carbonate.[10] This carbonation process is central to its application in limestone consolidation.

The carbonation can also proceed through an alternative pathway involving the direct insertion of a CO₂ molecule into the Ca-O bond, forming an intermediate alkyl carbonate, which then hydrolyzes.[5][11]

[Click to download full resolution via product page](#)

Figure 2: Reaction Pathways for the Carbonation of **Calcium Ethoxide**.

Catalytic Activity in Transesterification

Calcium ethoxide is an effective solid base catalyst for the transesterification of triglycerides with short-chain alcohols to produce biodiesel.[2][4] The ethoxide group acts as a strong base, deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile in the transesterification reaction.

Characterization of Solid Calcium Ethoxide

A variety of analytical techniques are employed to characterize the physicochemical properties of solid **calcium ethoxide**.

Spectroscopic Analysis

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the characteristic functional groups present in **calcium ethoxide**. The spectrum of **calcium ethoxide** is expected to show absorptions corresponding to C-H, C-O, and Ca-O bonds. In studies of its carbonation, the appearance of a broad O-H stretching band around 3645 cm^{-1} indicates the formation of calcium hydroxide, while the emergence of peaks characteristic of carbonate (e.g., around $1400\text{-}1500\text{ cm}^{-1}$ and 870 cm^{-1}) signifies the formation of calcium carbonate.[3]

Table 2: Characteristic FTIR Absorption Bands for **Calcium Ethoxide** and its Decomposition Products

Wavenumber (cm^{-1})	Assignment	Compound	References
~3645	O-H stretch	Calcium Hydroxide	[3]
2800-3000	C-H stretch	Calcium Ethoxide	[4]
1400-1500	C=O stretch (asymmetric)	Calcium Carbonate	[3]
~1088	C-O stretch	Calcium Ethoxide/Vaterite	[3]
~870	C-O bend (out-of- plane)	Calcium Carbonate	[3]
~650	Ca-O stretch	Calcium Ethoxide	[4]

Raman Spectroscopy: Raman spectroscopy can also be used to characterize **calcium ethoxide** and its transformation products. While specific Raman data for pure **calcium ethoxide** is scarce in the literature, the technique is well-suited for identifying the various

polymorphs of calcium carbonate (calcite, vaterite, and aragonite) that may form during its carbonation.[12]

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC): TGA and DSC are used to study the thermal stability and decomposition of solid **calcium ethoxide**. TGA measures the change in mass of a sample as a function of temperature, while DSC measures the heat flow associated with thermal transitions. For the related compound, calcium methoxide, TGA shows a decomposition step around 370 °C.[13] The decomposition of **calcium ethoxide** is expected to yield calcium carbonate and ultimately calcium oxide at higher temperatures, with the release of volatile organic compounds.

Morphological and Surface Analysis

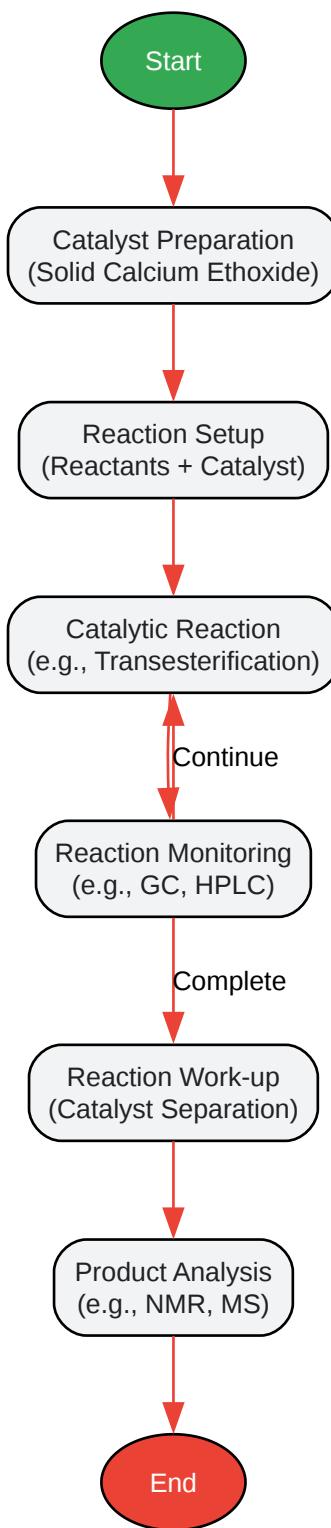
Scanning Electron Microscopy (SEM): SEM is used to visualize the morphology and particle size of solid **calcium ethoxide** powder.

Brunauer-Emmett-Teller (BET) Analysis: BET analysis is employed to determine the specific surface area of the solid material, which is a critical parameter for catalytic applications.[2]

Experimental Protocols for Characterization

Protocol for FTIR Analysis

- Sample Preparation: Prepare a KBr pellet by mixing a small amount of solid **calcium ethoxide** with dry KBr powder in an agate mortar and pestle. Press the mixture into a transparent pellet using a hydraulic press. Alternatively, for air-sensitive samples, use a diffuse reflectance accessory (DRIFTS) in a glovebox.
- Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} .
- Data Analysis: Identify the characteristic absorption bands and compare them with literature values.


Protocol for Thermogravimetric Analysis (TGA)

- Sample Preparation: Place a small, accurately weighed amount of solid **calcium ethoxide** (typically 5-10 mg) into a TGA sample pan.
- Data Acquisition: Heat the sample from room temperature to a final temperature (e.g., 800 °C) at a controlled heating rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., nitrogen or air).
- Data Analysis: Analyze the resulting TGA curve to determine the onset temperature of decomposition and the percentage of weight loss at each step.

Applications and Future Perspectives

The primary established applications of solid **calcium ethoxide** are as a catalyst for biodiesel production and as a consolidant for the preservation of cultural heritage.[2][5]

In the context of drug development, while there are no direct, large-scale applications of **calcium ethoxide** reported, the use of metal alkoxides, in general, is an area of active research.[6] For instance, magnesium and titanium alkoxides are used to mediate various organic reactions, including aldol and Claisen condensations, which are fundamental in the synthesis of pharmaceutical intermediates.[6][14] The strong basicity of **calcium ethoxide** could potentially be harnessed for similar transformations. Further research is needed to explore its utility in stereoselective synthesis and as a precursor for calcium-based active pharmaceutical ingredients or drug delivery systems.

[Click to download full resolution via product page](#)

Figure 3: General Experimental Workflow for Catalytic Studies using Solid **Calcium Ethoxide**.

Conclusion

Solid **calcium ethoxide** is a reactive inorganic compound with well-defined chemical properties that make it suitable for a range of applications, particularly in catalysis and materials science. This guide has provided a summary of its key characteristics, including synthesis, reactivity, and analytical characterization, supported by experimental protocols and visualizations. While its role in drug development is not yet established, the fundamental reactivity of metal alkoxides suggests that **calcium ethoxide** may hold potential for future applications in pharmaceutical synthesis. Further research into its catalytic activity in a broader range of organic transformations is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CAS 2914-17-2: Calcium ethoxide | CymitQuimica [cymitquimica.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Calcium diethanolate | C4H10CaO2 | CID 6451473 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chemwhat.com [chemwhat.com]
- 9. americanelements.com [americanelements.com]
- 10. gelest.com [gelest.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]

- 14. The Development of Alkoxide-Directed Metallacycle-Mediated Annulative Cross-Coupling Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Chemical Properties of Solid Calcium Ethoxide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13823893#chemical-properties-of-solid-calcium-ethoxide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com